Streptomycin sulfate
Overview
Description
Synthesis Analysis
Streptomycin sulfate's synthesis involves a complex fermentation process utilizing Streptomyces griseus. The production of streptomycin is regulated by a large gene cluster in S. griseus, which includes regulatory genes ensuring the antibiotic's biosynthesis is responsive to the bacterium's environmental and physiological conditions (Liu et al., 2013).
Molecular Structure Analysis
The molecular structure of streptomycin sulfate is characterized by its unique arrangement of multiple functional groups, contributing to its antibiotic activity. This structure enables streptomycin to bind specifically to the bacterial ribosome, thereby hindering the synthesis of vital proteins. The intricate biosynthesis pathway of streptomycin involves the incorporation of nonproteinogenic amino acids through a heptamodular nonribosomal peptide synthetase (NRPS), which is a testament to its complex molecular architecture (Kazmaier & Junk, 2021).
Chemical Reactions and Properties
Streptomycin sulfate's chemical properties, including its reactivity with various agents and stability under different conditions, are central to its function as an antibiotic. Its mechanism of action, primarily through the inhibition of protein synthesis, reflects its chemical interactions at the molecular level with bacterial ribosomes. Although specific chemical reactions of streptomycin sulfate are not detailed in the provided references, the general principles of aminoglycoside antibiotics suggest that its interactions with ribosomal RNA are crucial for its bactericidal effects.
Physical Properties Analysis
The physical properties of streptomycin sulfate, such as solubility in water and stability in various pH conditions, are critical for its formulation and effectiveness as an antibiotic. These properties ensure that streptomycin can be effectively administered and reach the site of infection in active form. The physicochemical characteristics of daptomycin, a related lipopeptide antibiotic, suggest that similar analytical methods could elucidate the physical properties of streptomycin sulfate, including solubility and stability (Tótoli et al., 2015).
Chemical Properties Analysis
The chemical properties of streptomycin sulfate, including its reactivity and interaction with biological molecules, are integral to its antibiotic activity. The understanding of these properties is essential for optimizing its use and developing new antibiotics based on its structure. Insights into the chemical nature of streptomycin can be gained from studying the biosynthesis and action mechanisms of similar antibiotics produced by Streptomyces spp., which reveal the complex interplay between the chemical structure of these molecules and their biological functions (Donald et al., 2022).
Scientific Research Applications
Agricultural Use in Plant Protection
Streptomycin sulfate has been found effective in agriculture, especially for protecting pome fruits from fire blight, a destructive bacterial disease. It's also labeled for suppressing Huanglongbing in Florida. However, due to its solubility in water, it suffers from poor rainfastness after foliar application. A study introduced a novel zinc sulfide (ZnS) nanoparticle-based adjuvant to improve its rainfastness, UV stability, and vascular mobility, maintaining its antibacterial efficacy (Maxwell et al., 2020).
Nanoparticle-Based Drug Delivery Systems
Nanoparticles can be used as carriers for the direct delivery and release of drug agents like streptomycin sulfate. Niosomes, a new drug delivery system, exhibit excellent biofilm penetration and controlled release. Streptomycin sulfate-loaded niosomes showed increased antimicrobial and anti-biofilm activities against various pathogens and exhibited lower cytotoxicity compared to the free drug (Mansouri et al., 2021).
Intranasal Delivery for Improved Bioavailability
The intranasal delivery of streptomycin sulfate (STRS) loaded solid lipid nanoparticles (SLNs) enhances its bioavailability. This method showed significantly higher concentrations in the brain and blood, indicating its potential for treating cerebral tuberculosis (Kumar et al., 2014).
Photothermal Sensing for Antibiotic Detection in Water
A photothermal sensor based on Nb2CTx MXene integrated few-mode fiber coupler was proposed to detect streptomycin sulfate in water. This sensor showed high sensitivity and could be applied for real-time environmental pollutant detection and disease diagnosis (Zhang et al., 2022).
Impact on Soil Microbial Communities
A study assessing the impact of streptomycin sulfate on soil microbial communities beneath treated apple trees found no evidence of any significant effect on the bacterial community structure, diversity, or evenness. This suggests minimal environmental consequences of streptomycin use in agriculture (Shade et al., 2013).
Biosensor Detection in Food
Biosensors based on aptamers have been used for the rapid and accurate detection of streptomycin residue in animal food. These biosensors, offering unique advantages, have shown promise in enhancing food safety and monitoring antibiotic residues (Haishuai et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m00.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTENRWWVYAAPBI-YCRXJPFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84N14O36S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57-92-1 (Parent) | |
Record name | Streptomycin sulfate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9026053 | |
Record name | Streptomycin sulfate (2:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9026053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1457.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Streptomycin sulfate (2:3) (salt) appears as an antibacterial. White to light gray or pale buff powder with faint amine-like odor. | |
Record name | STREPTOMYCIN SULFATE (2:3) (SALT) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21035 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 0.1 mg/mL at 64 °F (NTP, 1992) | |
Record name | STREPTOMYCIN SULFATE (2:3) (SALT) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21035 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Streptomycin sulfate | |
CAS RN |
3810-74-0 | |
Record name | STREPTOMYCIN SULFATE (2:3) (SALT) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21035 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Streptomycin sulfate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Streptamine, O-2-deoxy-2-(methylamino)-.alpha.-L-glucopyranosyl-(1.fwdarw.2)-O-5-deoxy-3-C-formyl-.alpha.-L-lyxofuranosyl-(1.fwdarw.4)-N1,N3-bis(aminoiminomethyl)-, sulfate (2:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Streptomycin sulfate (2:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9026053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Streptomycin sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STREPTOMYCIN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW25IKJ202 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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